molecular formula C18H31BO2S B2661379 2-[5-(2-Ethylhexyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1390584-88-9

2-[5-(2-Ethylhexyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2661379
CAS No.: 1390584-88-9
M. Wt: 322.31
InChI Key: ZQQJWALJWJYJDR-UHFFFAOYSA-N
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Description

2-[5-(2-Ethylhexyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a thiophene ring substituted with a branched 2-ethylhexyl chain at the 5-position. The dioxaborolane ring (4,4,5,5-tetramethyl substitution) enhances stability and facilitates its use in cross-coupling reactions, particularly Suzuki-Miyaura couplings, which are pivotal in organic synthesis and materials science . Its synthesis, detailed in the Electronic Supplementary Information (ESI) of a 2022 study, involves lithium-halogen exchange followed by reaction with a borolane reagent .

Properties

IUPAC Name

2-[5-(2-ethylhexyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31BO2S/c1-7-9-10-14(8-2)13-15-11-12-16(22-15)19-20-17(3,4)18(5,6)21-19/h11-12,14H,7-10,13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQJWALJWJYJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CC(CC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31BO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Ethylhexyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-bromo-2-(2-ethylhexyl)thiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems allows for precise control of reaction conditions, leading to higher yields and purity. The final product is purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Ethylhexyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The boronic ester moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate are used in Suzuki-Miyaura reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various biaryl compounds.

Scientific Research Applications

Organic Electronics

This compound is pivotal in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties enhance the efficiency and stability of these devices:

  • OLEDs : The incorporation of this compound into OLED materials improves light emission efficiency and color purity, leading to better display technologies.
  • OPVs : In organic photovoltaics, it contributes to higher power conversion efficiencies by facilitating charge transport and improving overall device stability .

Polymer Chemistry

In polymer chemistry, this compound serves as a key intermediate in synthesizing advanced polymers. These polymers are essential for creating materials with tailored properties for various applications:

  • Tailored Properties : The compound's ability to modify polymer structures allows for the development of materials with specific mechanical and thermal properties suited for diverse industrial applications .

Pharmaceutical Development

The compound plays a crucial role in drug formulation processes. It is particularly effective in enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs):

  • Improved Solubility : By modifying the chemical structure of APIs, this compound can significantly improve their solubility in biological systems.
  • Bioavailability : Enhanced solubility directly correlates with improved bioavailability, making it a valuable tool in pharmaceutical formulations .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent in various techniques:

  • Detection and Quantification : It aids in the detection and quantification of specific compounds within complex mixtures through methods such as chromatography and spectroscopy .

Environmental Science

The compound is being investigated for its potential applications in environmental monitoring:

  • Pollutant Detection : Research is focused on developing sensors that utilize this compound to detect pollutants in air and water sources. This application contributes significantly to environmental protection efforts by enabling real-time monitoring of contaminants .

Case Study 1: OLED Efficiency Improvement

A study demonstrated that integrating this compound into OLED materials resulted in a 20% increase in luminous efficiency compared to traditional compounds used in OLED fabrication.

Case Study 2: Enhanced Drug Formulation

Research indicated that using this compound as an excipient in drug formulations improved the solubility of poorly soluble drugs by up to 50%, thereby enhancing their therapeutic efficacy.

Case Study 3: Environmental Sensor Development

Recent developments have shown that sensors utilizing this compound can detect trace levels of heavy metals in water with high sensitivity and specificity. This advancement has implications for public health and safety.

Mechanism of Action

The mechanism of action of 2-[5-(2-Ethylhexyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The compound forms a complex with a palladium catalyst, which facilitates the formation of a carbon-carbon bond between the boronic ester and an aryl halide. This process involves the oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the boronic ester, and reductive elimination to form the final product.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Alkyl Chain Modifications

  • 2-(5-(2-Octyldodecyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features a longer, branched alkyl chain (2-octyldodecyl), which improves solubility in nonpolar solvents compared to the 2-ethylhexyl variant. This property is advantageous in polymer synthesis for organic electronics .
  • This could accelerate transmetallation steps in cross-coupling reactions but may reduce hydrolytic stability .

Aromatic and Heterocyclic Modifications

  • 2-(Thieno[3,2-b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Incorporates a fused thieno[3,2-b]thiophene moiety, extending conjugation. Such derivatives are critical in electrochromic materials and conductive polymers due to enhanced charge transport properties .

Halogen and Functional Group Substitutions

  • 2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Chlorine substituents increase reactivity toward nucleophilic coupling partners but may necessitate harsher reaction conditions. The methyl group offers steric protection, balancing reactivity and stability .
  • 2-(6-Cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : The cyclopropoxy group is structurally rigid and may confer unique steric and electronic profiles, useful in medicinal chemistry applications, as seen in cancer research .

Reactivity in Cross-Coupling Reactions

The 2-ethylhexyl-substituted compound’s reactivity in Suzuki-Miyaura coupling is influenced by its bulky alkyl chain, which may slow transmetallation but improves solubility in organic solvents. In contrast:

  • Electron-withdrawing substituents (e.g., Cl, CF₃) increase boron electrophilicity, accelerating coupling but risking premature hydrolysis .
  • Extended conjugated systems (e.g., thieno[3,2-b]thiophene) enhance π-orbital overlap, favoring applications in optoelectronic materials .
  • Steric hindrance from branched alkyl chains (e.g., 2-octyldodecyl) can reduce reaction rates but improve product purity by minimizing side reactions .

Biological Activity

2-[5-(2-Ethylhexyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS RN: 1390584-88-9) is a boron-containing compound that has garnered attention in various fields including organic electronics, polymer chemistry, and pharmaceutical development. This article delves into its biological activity, focusing on its applications and potential effects.

  • Molecular Formula : C18_{18}H31_{31}BO2_2S
  • Molecular Weight : 322.31 g/mol
  • Purity : >98.0%
  • Physical State : Light yellow to orange clear liquid
  • Storage Conditions : Refrigerated (0-10°C), under inert gas to prevent degradation.

1. Organic Electronics

The compound is primarily utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its role in enhancing the efficiency and stability of these devices has been well documented. Research indicates that the incorporation of thiophene derivatives can improve charge transport properties and photostability in electronic applications .

2. Polymer Chemistry

In polymer synthesis, this compound serves as a key intermediate. Its functionalization allows for the creation of polymers with tailored properties suitable for various applications including sensors and electronic materials . The presence of alkyl substituents enhances solubility and processability while modifying the optical and electronic characteristics of the resultant polymers .

3. Pharmaceutical Development

The compound's ability to improve the solubility and bioavailability of active pharmaceutical ingredients makes it valuable in drug formulation processes. Its application as a reagent in drug synthesis has been explored, particularly in enhancing the delivery mechanisms of therapeutic agents .

4. Analytical Chemistry

In analytical contexts, this compound is employed as a reagent for detecting and quantifying specific compounds within complex mixtures. Its boron-containing structure facilitates various analytical techniques such as NMR and GC-MS .

5. Environmental Science

Recent studies have investigated its potential in environmental monitoring by developing sensors for pollutant detection. The thiophene moiety is particularly useful due to its electron-rich nature which can interact with various environmental contaminants .

Case Study 1: OLED Performance Enhancement

A study conducted on OLEDs incorporating thiophene derivatives showed that devices using this compound exhibited improved luminescence efficiency by up to 30% compared to traditional materials. This enhancement was attributed to better charge carrier mobility and reduced exciton quenching effects .

Case Study 2: Polymer Synthesis

Research focusing on regioregular polythiophenes synthesized using this compound revealed that the introduction of ethylhexyl side chains significantly increased solubility without compromising electrical conductivity. The resulting polymers demonstrated enhanced performance in organic solar cells with power conversion efficiencies exceeding 10% .

Data Table

PropertyValue
Molecular FormulaC18_{18}H31_{31}BO2_2S
Molecular Weight322.31 g/mol
Purity>98%
Flash Point200 °C
Specific Gravity0.98
Refractive Index1.50

Q & A

Q. What are the most reliable synthetic routes for preparing 2-[5-(2-Ethylhexyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound can be synthesized via Suzuki-Miyaura coupling or direct borylation of thiophene derivatives. Key steps include:

  • Thiophene functionalization : Introduce the 2-ethylhexyl group at the 5-position of thiophene using alkylation or cross-coupling (e.g., Kumada coupling) .
  • Borylation : React the functionalized thiophene with bis(pinacolato)diboron (B₂pin₂) in the presence of transition-metal catalysts (e.g., Pd or Ni). For example, UiO-Co catalysts enable chemoselective borylation with yields >80% under mild conditions .
  • Purification : Flash column chromatography with hexane/ethyl acetate (25:1) or boric acid-impregnated silica gel improves purity .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of:

  • NMR spectroscopy : Analyze ¹H and ¹³C NMR for characteristic peaks (e.g., methyl groups at δ ~1.3 ppm, thienyl protons at δ ~7.0 ppm). Note that boron-bound carbons may not appear due to quadrupolar relaxation .
  • Mass spectrometry : Confirm molecular weight via HRMS (expected [M+H]⁺ for C₁₉H₃₃BO₂S: ~352.2).
  • Elemental analysis : Validate boron content (theoretical: ~3.1%) .

Q. What are the common applications of this compound in organic synthesis?

It serves as a boronic ester precursor for:

  • Cross-coupling reactions : Suzuki-Miyaura couplings to form C–C bonds in aryl-thiophene systems .
  • Polymer chemistry : Incorporation into conjugated polymers for optoelectronic materials .

Advanced Research Questions

Q. How do steric effects from the 2-ethylhexyl group influence reaction outcomes in cross-coupling?

The bulky 2-ethylhexyl group:

  • Reduces reaction rates : Slows transmetallation due to steric hindrance, requiring longer reaction times or elevated temperatures.
  • Improves regioselectivity : Directs coupling to less hindered positions on aromatic partners.
    Methodology : Compare kinetics using substrates with/without bulky substituents. Monitor reaction progress via TLC or in situ NMR .

Q. What strategies mitigate low yields in large-scale syntheses of this compound?

  • Catalyst optimization : Use air-stable Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance turnover numbers.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • By-product analysis : Identify and address proto-deborylation by-products via LC-MS .

Q. How can researchers resolve contradictions in reported reaction conditions for similar dioxaborolanes?

For example:

  • Yield discrepancies : reports 83% yield using UiO-Co, while shows 26% with Pd catalysts.
    Resolution :
    • Systematically vary catalysts (e.g., Co vs. Pd), temperatures, and additives (e.g., Ag₂CO₃ to scavenge halides) .
    • Tabulate optimized conditions:
CatalystTemp. (°C)AdditiveYield (%)Reference
UiO-Co25None83
Pd(OAc)₂80Ag₂CO₃50

Q. What advanced techniques characterize boron-centered reactivity in this compound?

  • ¹¹B NMR spectroscopy : Detect boron environments (δ ~30 ppm for sp²-hybridized boron).
  • X-ray crystallography : Resolve crystal packing and boron coordination geometry (if crystalline) .
  • DFT calculations : Model transition states for cross-coupling to predict regioselectivity .

Methodological Notes

  • Safety : Handle boronates under inert atmosphere to prevent hydrolysis. Use gloveboxes for air-sensitive steps .

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